Ácido alfa-hidroxihipúrico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Alpha-Hydroxyhippuric acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Acts as a biomarker for oxidative stress in human biofluids.

Medicine: Its levels are associated with kidney function and metabolic disorders.

Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mecanismo De Acción

Target of Action

Alpha-Hydroxyhippuric acid is a derivative of hippuric acid and is occasionally present in human biofluids . It is associated with oxidative stress and is considered a biomarker for this condition .

Mode of Action

It has been demonstrated that its levels in both humans and animals are associated with kidney failure, and its accumulation could inhibit glucose utilization in muscle .

Biochemical Pathways

Alpha-Hydroxyhippuric acid is a metabolite of benzoic acid. It is the end product of the hydrolysis of the benzyl ester linkage in metoprolol succinate . This suggests that it may play a role in the metabolism of certain pharmaceutical compounds.

Result of Action

The accumulation of Alpha-Hydroxyhippuric acid in the body has been associated with kidney failure and could inhibit glucose utilization in muscle . This suggests that it may have significant effects on renal function and glucose metabolism.

Análisis Bioquímico

Biochemical Properties

Alpha-Hydroxyhippuric acid is known to interact with various enzymes, proteins, and other biomolecules. It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor . It is also a human urinary metabolite, which means it is a metabolite (endogenous or exogenous) found in human urine samples .

Cellular Effects

It has been demonstrated that its level both in human and animal are associated with kidney failure and its accumulation could inhibit glucose utilization in muscle .

Molecular Mechanism

As a Bronsted acid, it is capable of donating a hydron to an acceptor . This property could potentially influence its interactions with other biomolecules at the molecular level.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Alpha-Hydroxyhippuric acid can be synthesized from benzamide and glyoxylic acid. The reaction involves heating a mixture of benzamide and glyoxylic acid monohydrate in anhydrous acetone at reflux for 19 hours. The reaction mixture is then evaporated under reduced pressure to afford the desired product as a colorless solid .

Industrial Production Methods

While specific industrial production methods for alpha-Hydroxyhippuric acid are not widely documented, the synthetic route involving benzamide and glyoxylic acid can be scaled up for industrial purposes. The reaction conditions, such as heating and reflux, are standard procedures in industrial organic synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Alpha-Hydroxyhippuric acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The benzoyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of benzoylformic acid or benzoylacetaldehyde.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of N-substituted benzamides.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxyhippuric acid: Differentiated by the position of the hydroxy group.

Hippuric acid: Lacks the hydroxy substitution at the C-2 position.

N-Benzoylglycine: The parent compound without the hydroxy group.

Uniqueness

Alpha-Hydroxyhippuric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a biomarker for oxidative stress and its involvement in metabolic pathways make it a compound of significant interest in both research and clinical settings .

Propiedades

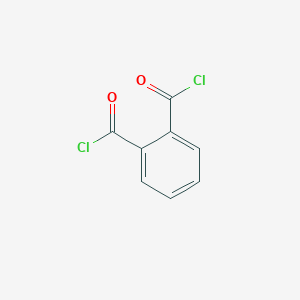

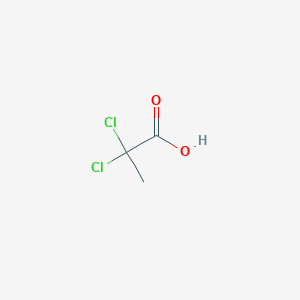

IUPAC Name |

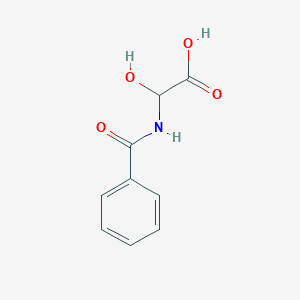

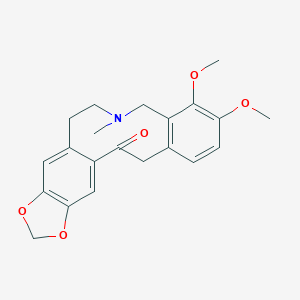

2-benzamido-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7(10-8(12)9(13)14)6-4-2-1-3-5-6/h1-5,8,12H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWCVCCEIQXUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864688 | |

| Record name | 2-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alpha-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16555-77-4 | |

| Record name | 2-Hydroxyhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16555-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxyhippuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alpha-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of alpha-Hydroxyhippuric acid and what spectroscopic data is available?

A1: Alpha-Hydroxyhippuric acid, also known as 2-Hydroxy-N-benzoylglycine, has the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol. Spectroscopic data available for this compound includes:

- IR Spectroscopy: [, ] Characteristic peaks for carboxylic acid and amide functional groups can be observed.

- Raman Spectroscopy: [] Provides complementary information to IR spectroscopy, further confirming the presence of specific functional groups.

Q2: How does alpha-Hydroxyhippuric acid interact with peptidylglycine alpha-amidating enzyme and what are the downstream effects?

A2: Alpha-Hydroxyhippuric acid acts as a non-peptidic substrate for the enzyme peptidylglycine alpha-amidating lyase (PAL). [, ] This enzyme plays a crucial role in the biosynthesis of various bioactive peptides by catalyzing the conversion of C-terminal glycine-extended peptides to C-terminal alpha-amidated peptides. [] While alpha-Hydroxyhippuric acid itself doesn't undergo the complete amidation reaction, its binding to PAL provides valuable insights into the enzyme's catalytic mechanism.

Q3: What is the role of copper in the activity of peptidylglycine alpha-amidating enzyme when interacting with alpha-Hydroxyhippuric acid?

A3: Research indicates that while the full amidation reaction of peptides by peptidylglycine alpha-amidating enzyme is copper-dependent, the enzyme's interaction with alpha-Hydroxyhippuric acid (specifically the dealkylation step) is not affected by copper concentration. [] This suggests that the copper dependence lies within the peptide alpha-hydroxylation step of the overall reaction.

Q4: Are there any known vanadium complexes with alpha-Hydroxyhippuric acid and what is their significance?

A5: Several peroxovanadium(V) complexes incorporating alpha-Hydroxyhippuric acid as a ligand have been synthesized and characterized. [, ] These complexes are of interest due to the potential biological activity of vanadium compounds and the ability of alpha-Hydroxyhippuric acid to act as a tridentate chelator. [] X-ray crystallography studies revealed that in these complexes, alpha-Hydroxyhippuric acid coordinates to the vanadium center through its carboxylate, carbonyl, and hydroxyl oxygen atoms. [, ] This coordination creates a distorted pentagonal bipyramidal geometry around the vanadium atom. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B104921.png)

![5-(Trifluoromethyl)benzo-[2,1,3]-thiadiazole](/img/structure/B104948.png)